N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine
CAS No.: 1235441-84-5
Cat. No.: VC2815274
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235441-84-5 |
|---|---|
| Molecular Formula | C15H13N3O2 |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | (NE)-N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-10,19H,11H2/b16-9+ |
| Standard InChI Key | AOYSLDHTDNNBDE-CXUHLZMHSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=N/O)OCC2=CN3C=CC=CC3=N2 |
| SMILES | C1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2 |
| Canonical SMILES | C1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2 |
Introduction
Chemical Identity and Properties
N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine represents a specialized chemical entity containing multiple functional groups. This section details its fundamental chemical properties and structural characteristics essential for understanding its potential reactivity and applications.
Basic Chemical Information
The compound's chemical identity is defined by several key parameters, as outlined in Table 1 below.
Table 1: Chemical Identity Parameters of N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine
| Parameter | Information |
|---|---|
| CAS Number | 1235441-84-5 |
| Molecular Formula | C₁₅H₁₃N₃O₂ |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | (NE)-N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-10,19H,11H2/b16-9+ |
| Standard InChIKey | AOYSLDHTDNNBDE-CXUHLZMHSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2 |
| PubChem Compound ID | 47002936 |
The compound features an imidazo[1,2-a]pyridine core connected via a methoxy linkage to a phenyl group substituted with a methylidene hydroxylamine moiety. This structural arrangement contributes to the compound's chemical behavior and potential biological interactions.
Current Research Status and Knowledge Gaps
Recommended Research Directions
Based on the current state of knowledge, several research directions would be valuable for advancing understanding of N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine:
-
Development and optimization of synthetic routes specifically for this compound, with detailed characterization of intermediates and final products
-
In vitro screening for biological activities, particularly in anticancer, antimicrobial, and antiviral assays based on the known activities of related compounds
-
Molecular docking studies to predict potential biological targets and interactions
-
Structure-activity relationship studies through the synthesis and evaluation of structural analogs
-
Investigation of physicochemical properties relevant to drug development, such as solubility, stability, and membrane permeability
These research directions would address the current knowledge gaps and provide a more comprehensive understanding of this compound's potential utility in pharmaceutical research and other applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume